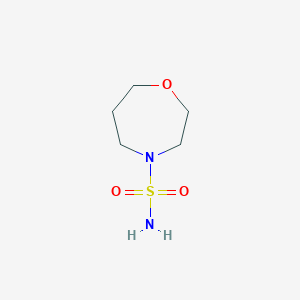

1,4-Oxazepane-4-sulfonamide

Vue d'ensemble

Description

1,4-Oxazepane-4-sulfonamide is a heterocyclic compound containing a seven-membered ring with oxygen and nitrogen atomsThe compound has the molecular formula C5H12N2O3S and a molecular weight of 180.23 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,4-Oxazepane-4-sulfonamide can be synthesized through several methods. One common approach involves the reaction of 1,4-oxazepane with sulfonamide reagents under specific conditions. For example, the reaction of 1,4-oxazepane with sulfonyl chloride in the presence of a base such as triethylamine can yield this compound .

Another method involves the use of SnAP (Sn amino protocol) reagents for the one-step synthesis of medium-ring saturated N-heterocycles from aldehydes. This process occurs under mild, room-temperature conditions and offers exceptional substrate scope and functional-group tolerance .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Analyse Des Réactions Chimiques

Types of Reactions

1,4-Oxazepane-4-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the oxazepane ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Applications De Recherche Scientifique

Pharmaceutical Applications

-

Antidepressant and Antipsychotic Potential :

- Research indicates that derivatives of 1,4-oxazepane can act as monoamine reuptake inhibitors. This property suggests potential therapeutic applications in treating psychiatric disorders such as depression and schizophrenia. For instance, studies have shown that certain 1,4-oxazepane derivatives exhibit selectivity for dopamine D(4) receptors, which may lead to effective antipsychotic medications without the typical extrapyramidal side effects associated with traditional treatments .

- Anticonvulsant Activity :

- Anti-inflammatory and Antibacterial Properties :

Agricultural Applications

-

Agrochemicals :

- The unique properties of 1,4-oxazepane-4-sulfonamide have led to its exploration as a base for developing new agrochemicals. Its potential as a biocide could provide environmentally friendly alternatives to existing chemical pesticides.

-

Plant Growth Regulators :

- Research has indicated that modifications of oxazepane derivatives can enhance plant growth or resistance to pests and diseases, contributing to agricultural productivity.

Environmental Applications

- Remediation Technologies :

- The compound's reactivity makes it suitable for developing technologies aimed at the remediation of contaminated soils and water bodies. Its ability to interact with various pollutants could facilitate the detoxification process in environmental engineering applications.

Case Studies

Current Research Trends

The current state of research on this compound is promising, with ongoing studies focusing on:

- Structural modifications to enhance biological activity.

- In-depth pharmacological evaluations to establish safety profiles.

- Exploration of its mechanisms of action in various therapeutic contexts.

Mécanisme D'action

The mechanism of action of 1,4-oxazepane-4-sulfonamide involves its interaction with specific molecular targets and pathways. . This inhibition prevents the bacteria from synthesizing DNA, ultimately leading to their death.

Comparaison Avec Des Composés Similaires

1,4-Oxazepane-4-sulfonamide can be compared with other similar compounds, such as:

1,4-Oxazepane-5-carboxylic acid: This compound has a carboxylic acid group instead of a sulfonamide group and exhibits different chemical properties and applications.

Sulfonimidates: These compounds contain a sulfonimidate group and are used as intermediates in the synthesis of other sulfur(VI) compounds.

Activité Biologique

1,4-Oxazepane-4-sulfonamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by case studies and research findings.

Chemical Structure and Synthesis

This compound belongs to a class of compounds known for their sulfonamide functional group, which is crucial for their biological activity. The synthesis typically involves cyclization reactions that yield various derivatives with potential pharmacological properties.

Antimicrobial Activity

Several studies have highlighted the antimicrobial efficacy of 1,4-oxazepane derivatives against a range of bacterial strains:

- Inhibition of Bacterial Growth : A study synthesized a series of oxazolone-based sulfonamides, including 1,4-oxazepane derivatives, which demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa. These compounds showed minimum inhibitory concentrations (MICs) as low as 15.75 μg/mL .

- Biofilm Disruption : The same study reported that these compounds not only inhibited bacterial growth but also significantly reduced biofilm formation. This was particularly evident in assays where biofilm formation was decreased by up to 100% when treated with specific oxazepane derivatives .

- Mechanism of Action : The antimicrobial action is partly attributed to the ability of these compounds to interfere with quorum sensing (QS) mechanisms in bacteria, which regulate virulence factor production .

Anticancer Activity

The anticancer potential of this compound has also been investigated:

- In Vitro Studies : Research has indicated that certain derivatives exhibit antiproliferative effects on various cancer cell lines. For instance, compounds derived from 1,4-oxazepane were tested against MDA-MB-231 breast cancer cells and showed significant induction of apoptosis at concentrations as low as 0.1 μM .

- Cell Cycle Arrest : Flow cytometry analysis revealed that treatment with these compounds led to cell cycle arrest in the G2/M phase, suggesting a mechanism that could be exploited for therapeutic purposes in cancer treatment .

Enzyme Inhibition

1,4-Oxazepane derivatives have been identified as potent inhibitors of specific enzymes:

- Carbonic Anhydrase Inhibition : A novel class of oxazepine-based sulfonamides was found to inhibit human carbonic anhydrases effectively. This inhibition is significant for therapeutic applications in conditions like glaucoma and edema .

Case Studies

- Antimicrobial Efficacy : A case study involving the screening of various oxazepane derivatives against multidrug-resistant bacterial strains highlighted the compound's potential in combating antibiotic resistance. One derivative showed an MIC of 32 μg/mL against Kluyvera georgiana, demonstrating its utility in treating resistant infections .

- Cytotoxicity Assessment : In vivo studies on Galleria mellonella larvae revealed that certain oxazepane derivatives exhibited low cytotoxicity while maintaining effective antibacterial properties, underscoring their potential as safe therapeutic agents .

Summary Table of Biological Activities

Propriétés

IUPAC Name |

1,4-oxazepane-4-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O3S/c6-11(8,9)7-2-1-4-10-5-3-7/h1-5H2,(H2,6,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQNISBHTMIOXNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCOC1)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1251292-93-9 | |

| Record name | 1,4-oxazepane-4-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.